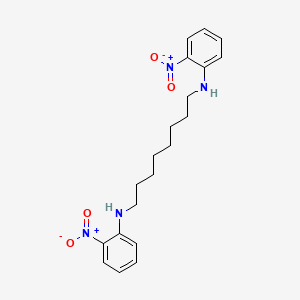
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine is a chemical compound with the molecular formula C20H26N4O4. This compound is characterized by the presence of two nitrophenyl groups attached to an octane-1,8-diamine backbone. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine typically involves the reaction of 2-nitroaniline with octane-1,8-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
In industrial settings, the production of N1,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high purity of the compound, which is essential for its various applications.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amine groups under suitable conditions.
Substitution: The compound can undergo substitution reactions where the nitrophenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted compounds with different functional groups.
Aplicaciones Científicas De Investigación
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N1,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine involves its interaction with molecular targets and pathways within biological systems. The nitrophenyl groups can interact with enzymes and proteins, leading to various biochemical effects. The compound may also affect cellular signaling pathways, resulting in changes in cell behavior and function.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Nitrophenoxy)octane: Known for its use as a matrix in mass spectrometry and as a plasticizer in polymer membranes.
2-Nitrophenyl octyl ether: Used in similar applications as 1-(2-Nitrophenoxy)octane.
Uniqueness
N~1~,N~8~-Bis(2-nitrophenyl)octane-1,8-diamine is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its dual nitrophenyl groups provide distinct reactivity compared to other similar compounds.
Propiedades
Número CAS |
526222-92-4 |
|---|---|
Fórmula molecular |
C20H26N4O4 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
N,N'-bis(2-nitrophenyl)octane-1,8-diamine |
InChI |
InChI=1S/C20H26N4O4/c25-23(26)19-13-7-5-11-17(19)21-15-9-3-1-2-4-10-16-22-18-12-6-8-14-20(18)24(27)28/h5-8,11-14,21-22H,1-4,9-10,15-16H2 |
Clave InChI |
JJAYTVNXQGPXPE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)NCCCCCCCCNC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


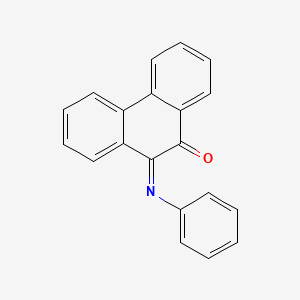

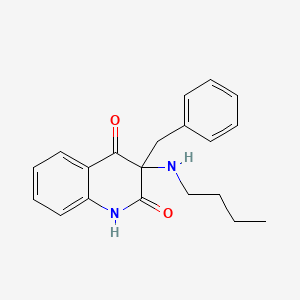

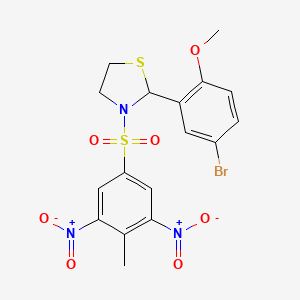
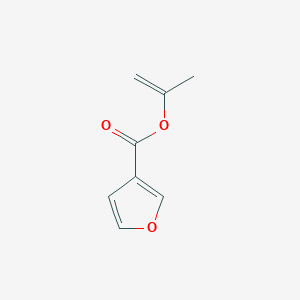
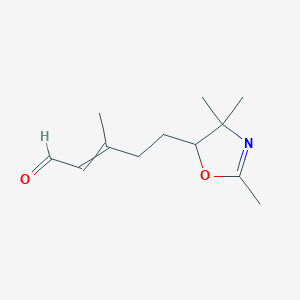
![[(2S)-4-Oxo-4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-yl]propanedinitrile](/img/structure/B14232691.png)

![[1,2-Bis(sulfanyl)dodecyl]phosphonic acid](/img/structure/B14232701.png)
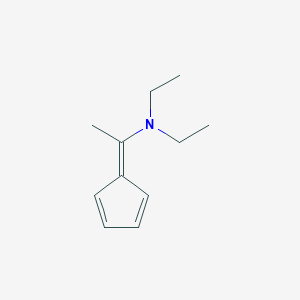
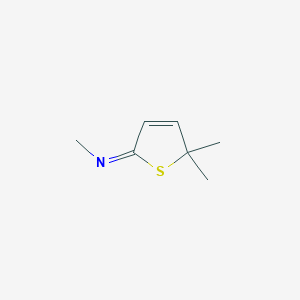
![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethenyl]pyrrolidin-2-one](/img/structure/B14232736.png)
![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)
